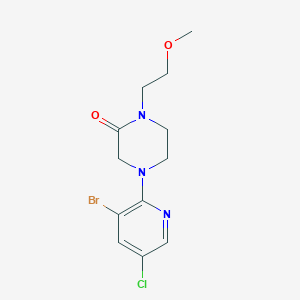![molecular formula C18H21FN2O2 B6625508 [3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol](/img/structure/B6625508.png)
[3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol, also known as FMMP, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of [3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth, proliferation, and inflammation. [3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol has been shown to inhibit the activity of protein kinases, which play a critical role in the regulation of cell growth and proliferation. Additionally, [3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol has been shown to modulate the activity of various transcription factors, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
[3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of inflammatory responses. Additionally, [3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol has been shown to have neuroprotective effects, including the ability to protect neurons from oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol is its high potency and selectivity, which makes it a valuable tool for studying the mechanisms of cell growth, proliferation, and inflammation. Additionally, [3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for the development of new drugs. However, one of the limitations of [3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol is its relatively complex synthesis method, which can be time-consuming and require specialized equipment and expertise.
Zukünftige Richtungen
There are many potential future directions for the study of [3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol, including the development of new drugs that target cancer cells and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of [3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol and its potential applications in other areas of medicine. Finally, the optimization of the synthesis method for [3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol could lead to the development of more efficient and cost-effective methods for producing this compound.
Synthesemethoden
[3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol is synthesized through a multistep process that involves the reaction of 3-fluoro-4-morpholin-4-ylbenzaldehyde with benzylamine, followed by reduction with sodium borohydride. The resulting product is then subjected to a final reaction with methanol to yield [3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol. This synthesis method has been optimized to ensure high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
[3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol has been the subject of extensive scientific research due to its potential applications in the field of medicine. It has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, [3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various neurological disorders.
Eigenschaften
IUPAC Name |
[3-[(3-fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c19-17-11-14(4-5-18(17)21-6-8-23-9-7-21)12-20-16-3-1-2-15(10-16)13-22/h1-5,10-11,20,22H,6-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUXVJBGTQVFTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)CNC3=CC=CC(=C3)CO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-chloro-3-(2-oxoimidazolidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B6625428.png)
![Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone](/img/structure/B6625449.png)
![N-(3-chlorophenyl)-2-[[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-methylamino]acetamide](/img/structure/B6625457.png)
![3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol](/img/structure/B6625466.png)

![[1-[5-[(4-Bromopyrazol-1-yl)methyl]-1,3-thiazol-2-yl]azetidin-3-yl]methanol](/img/structure/B6625481.png)
![[3-[[2-(4-Ethylpiperazin-1-yl)phenyl]methylamino]phenyl]methanol](/img/structure/B6625485.png)
![1-[4-(3-Bromophenyl)piperidin-1-yl]-2-(triazol-1-yl)ethanone](/img/structure/B6625493.png)
![[3-[[1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]amino]phenyl]methanol](/img/structure/B6625515.png)
![4-[1-(3,6-Dimethylpyrazin-2-yl)piperidin-4-yl]oxybenzonitrile](/img/structure/B6625519.png)
![[4-(Aminomethyl)phenyl]-[4-[(2-methylphenyl)methoxy]piperidin-1-yl]methanone](/img/structure/B6625523.png)
![N-[3-[(2-oxopyrimidin-1-yl)methyl]phenyl]-1-propan-2-ylimidazole-4-carboxamide](/img/structure/B6625528.png)
![3-[2-(7-Fluoro-4-propyl-2,3-dihydroquinoxalin-1-yl)-2-oxoethyl]-4-methyl-1,3-thiazol-2-one](/img/structure/B6625542.png)
![2-[2-(7-Fluoro-4-propyl-2,3-dihydroquinoxalin-1-yl)-2-oxoethyl]-6-methylpyridazin-3-one](/img/structure/B6625557.png)